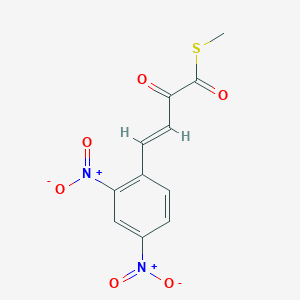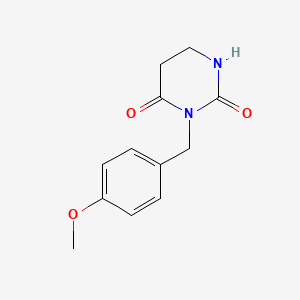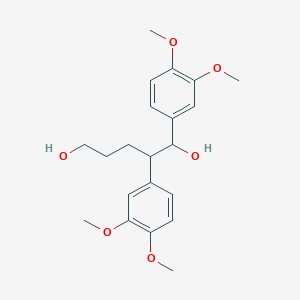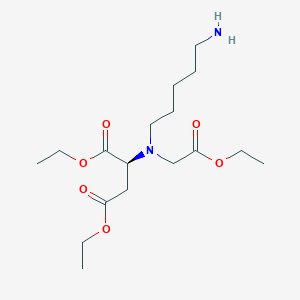
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is a synthetic organic compound that belongs to the class of aspartate derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with diethyl oxalate to form the diethyl ester. This intermediate is then reacted with 5-aminopentylamine and 2-ethoxy-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl N-(5-aminopentyl)-N-(2-oxoethyl)-L-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-D-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-glutamate
Uniqueness
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is unique due to its specific structural features, such as the presence of both an ethoxy and oxo group, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
820960-71-2 |
|---|---|
Molekularformel |
C17H32N2O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
diethyl (2S)-2-[5-aminopentyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H32N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-13,18H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
GSKHMUFBSQVEKQ-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



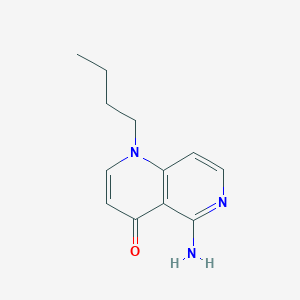
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
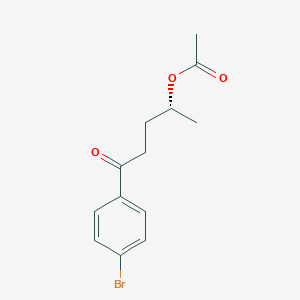

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

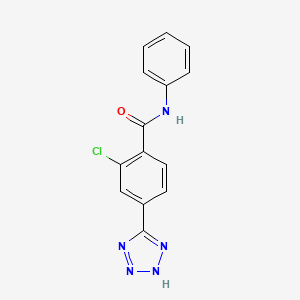
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
